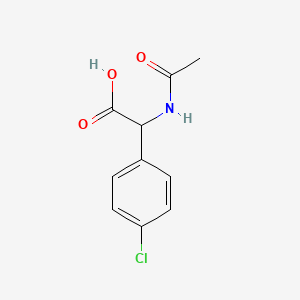![molecular formula C21H24FN3O3 B12284686 8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-255 is a novel 2-pyridone antimicrobial agent primarily developed for the treatment of tuberculosis. It has shown efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABT-255 involves several key steps:
Starting Material: The process begins with a commercial mixture of 4-chloro-tetrafluropyridine and 3-chlorotetrafluoropyridine.
Formation of Intermediate: Treatment with sodium tert-butoxide, followed by chromatographic separation, yields 4-tert-butoxy-3-chloro-2,5,6-trifluoropyridine.
Chloro Derivative Formation: The intermediate is reacted with phosphorus oxychloride in dichloromethane and dimethylformamide to form the corresponding chloro derivative.
Carboxylic Ester Formation: This chloro derivative is then treated with dry hydrochloric acid in ethanol to produce the carboxylic ester.
Reduction: The carboxylic ester is reduced using lithium aluminium hydride in tetrahydrofuran to form the expected aldehyde.
Cyclization: Finally, the aldehyde is cyclized with diethyl malonate, piperidine, and acetic acid in refluxing ethanol to yield ABT-255.
Industrial Production Methods
The industrial production of ABT-255 follows the same synthetic route but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
ABT-255 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form aldehydes or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the pyridone ring, which can have different biological activities.
Scientific Research Applications
ABT-255 has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of 2-pyridone derivatives.
Biology: The compound is studied for its effects on bacterial DNA gyrase, which is a crucial enzyme in bacterial replication.
Medicine: ABT-255 is being researched for its potential as a treatment for drug-resistant tuberculosis.
Industry: It is used in the development of new antimicrobial agents and as a reference compound in quality control .
Mechanism of Action
ABT-255 exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing bacterial cell death. The molecular targets include the A and B subunits of DNA gyrase, which are involved in the supercoiling of bacterial DNA .
Comparison with Similar Compounds
ABT-255 is unique compared to other 2-pyridone antimicrobial agents due to its high efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Similar compounds include:
ABT-719: An analog of ABT-255 with improvements in the therapeutic margin against common gram-positive and gram-negative bacterial infections.
Isoniazid: A first-line antitubercular drug that targets the synthesis of mycolic acids in the bacterial cell wall.
Rifampin: Another first-line antitubercular drug that inhibits bacterial RNA polymerase
ABT-255 stands out due to its novel mechanism of action and its potential to shorten the course of tuberculosis therapy.
Properties
Molecular Formula |
C21H24FN3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
8-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O3/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28) |
InChI Key |
LPFFKRSIFTURFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


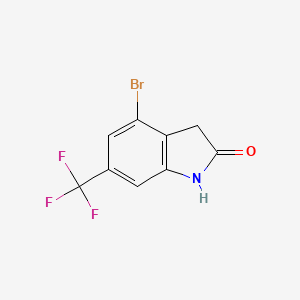
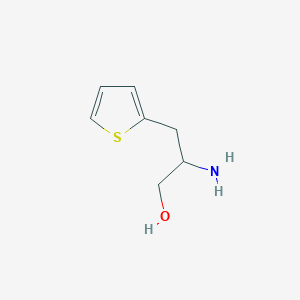
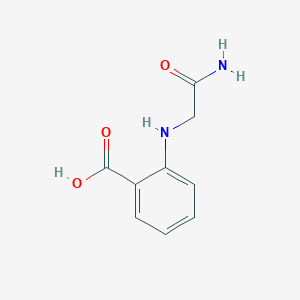
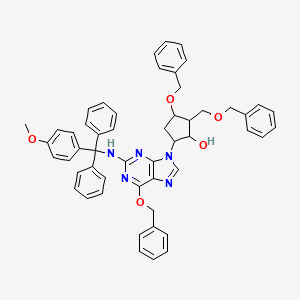
![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
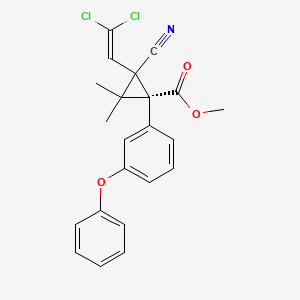
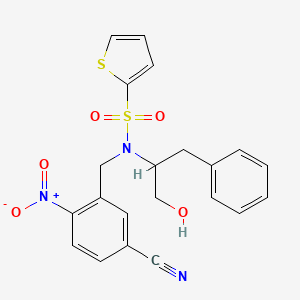
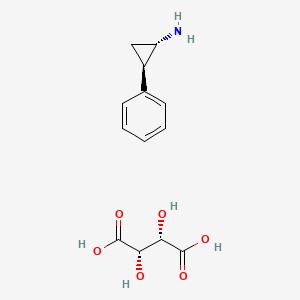
![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
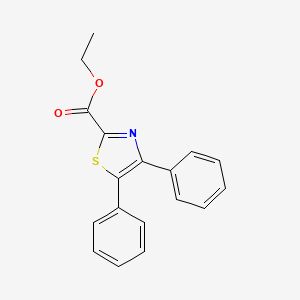
![[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate](/img/structure/B12284665.png)
